molecular formula C30H48O2 B1258020 21beta-Hydroxyolean-12-en-3-one

21beta-Hydroxyolean-12-en-3-one

Cat. No.: B1258020
M. Wt: 440.7 g/mol
InChI Key: CYAGVDMNRPMVDV-ZMIVVTAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

21beta-Hydroxyolean-12-en-3-one is a semi-synthetic oleanane-type triterpenoid derivative that serves as a key intermediate and investigative tool in pharmacological research. Scientific interest in this structural class stems from its potential to modulate critical enzymatic pathways involved in metabolic and inflammatory disorders . A primary research application for this compound and its analogues lies in the inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme . 11β-HSD1 is responsible for the local activation of cortisol within tissues, and its inhibition is a recognized therapeutic strategy for conditions like type 2 diabetes and metabolic syndrome . The specific functionalization on the triterpenoid backbone, including the 3-keto and 21-beta-hydroxy groups, is designed to interact with the enzyme's active site, potentially offering a selective inhibitory profile . Beyond metabolic research, oleanane triterpenoids are extensively studied for their broad anti-inflammatory activities . The mechanism often involves the suppression of key pro-inflammatory signaling pathways and the reduction in the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This multi-target action makes this compound a valuable compound for probing the complex mechanisms of the immune response and for developing new anti-inflammatory agents. Furthermore, related triterpene structures have demonstrated activity against viral and microbial targets, as well as the ability to induce apoptosis in various cell lines, warranting further investigation into the properties of this specific derivative . This compound is presented to the scientific community to facilitate advanced research in these areas, providing a foundation for the development of novel therapeutic agents.

Properties

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(4aR,6aR,6bS,8aS,10S,12aR,14aR,14bR)-10-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one

InChI

InChI=1S/C30H48O2/c1-25(2)17-20-19-9-10-22-28(6)13-12-23(31)26(3,4)21(28)11-14-30(22,8)29(19,7)16-15-27(20,5)18-24(25)32/h9,20-22,24,32H,10-18H2,1-8H3/t20-,21-,22+,24-,27-,28-,29+,30+/m0/s1

InChI Key

CYAGVDMNRPMVDV-ZMIVVTAWSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]1CC([C@H](C2)O)(C)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1O)C)C)C)(C)C)C)C

Origin of Product

United States

Q & A

Q. How to ensure reproducibility in spectral data interpretation across research groups?

  • Guidelines : Adopt community standards (e.g., Metabolomics Standards Initiative) for NMR/MS data reporting. Share raw spectral files in public repositories (e.g., MetaboLights) and use consensus libraries (GNPS) for peak annotation .

Data Presentation & Validation

Q. What criteria validate the purity of this compound in peer-reviewed publications?

  • Standards : Report ≥95% purity via HPLC (area normalization, 210–254 nm). Include elemental analysis (C, H, N within ±0.4% of theoretical values) and optical rotation ([α]D²⁵). Disclose batch-specific data (e.g., CAS registry number cross-referencing) .

Q. How to resolve discrepancies in reported NMR chemical shifts?

  • Resolution : Cross-validate shifts with predicted values (ACD/Labs or ChemDraw). Account for solvent effects (CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation. Use spiking experiments with authentic standards to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21beta-Hydroxyolean-12-en-3-one
Reactant of Route 2
21beta-Hydroxyolean-12-en-3-one

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